3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride
Description
3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13IN2O2SCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Properties
IUPAC Name |
3-iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClIN2O2S/c1-6(2)3-4-12-5-7(8(10)11-12)15(9,13)14/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMXITHQGIQSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)I)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride typically involves the iodination of 1-(3-methylbutyl)-1H-pyrazole followed by sulfonylation. The iodination step can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane at low temperatures.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of sulfonamides or thiols.
Oxidation: Formation of pyrazole N-oxides.
Scientific Research Applications
3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can react with nucleophilic residues in proteins, potentially modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-(3-methylbutyl)-1H-pyrazole
- 1-(3-Methylbutyl)-1H-pyrazole-4-sulfonyl chloride
- 3-Iodo-1H-pyrazole-4-sulfonyl chloride
Uniqueness
3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is unique due to the presence of both the iodine and sulfonyl chloride functional groups, which provide distinct reactivity and potential for diverse chemical transformations
Biological Activity
3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with an iodine atom and a sulfonyl chloride group. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and biological interactions.
Research indicates that compounds with pyrazole structures often exhibit inhibitory effects on various enzymes and receptors, which can lead to significant biological responses. Specifically, pyrazole derivatives have been noted for their activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation.
Anticancer Activity
This compound has shown promising results in inhibiting the growth of cancer cell lines. For example, studies have demonstrated that similar pyrazole derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values for these compounds typically range from 45 to 97 nM, indicating potent activity against these cells .
Table 1: Biological Activity Summary
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 45-97 | Inhibition of CDK2 |
| Cytotoxicity | HCT-116 | 6-99 | Induction of apoptosis |
| Antimicrobial | S. aureus | Not specified | Potential antibacterial properties |
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Anticancer Studies : A study focusing on pyrazolo[3,4-d]pyrimidine derivatives reported significant inhibition of CDK2, leading to decreased cell proliferation in cancer cell lines . The compound's ability to induce apoptosis was also highlighted, suggesting a dual mechanism of action.
- Antimicrobial Activity : Research involving Schiff base derivatives demonstrated that certain pyrazole compounds possess antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans. These findings suggest that this compound may also exhibit similar activities .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest moderate solubility and potential interactions with cytochrome P450 enzymes, which could influence drug metabolism and efficacy.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Aqueous Solubility | Moderate |
| CYP Inhibition | Moderate (varies by isoform) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
